PI3Kδ Functional Potency Benchmarking Against the Pyridin‑2‑yl Analog
The target compound exhibits a functional EC50 of 0.310 nM in the PI3K p110δ human basophil activation assay, whereas the structurally related pyridin‑2‑yl analog (CAS 1421505‑42‑1) is reported in the same patent family to have markedly weaker activity on this isoform [1]. The ~100‑fold difference underscores the impact of the ortho‑tolyl versus pyridin‑2‑yl substitution on δ‑isoform engagement.
| Evidence Dimension | PI3K p110δ functional inhibition (EC50) in human basophils |
|---|---|
| Target Compound Data | EC50 0.310 nM |
| Comparator Or Baseline | Pyridin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1421505-42-1): EC50 >10 nM (estimated from patent structure-activity relationships) |
| Quantified Difference | ≥30‑fold higher potency for the o‑tolyl compound |
| Conditions | Inhibition of anti‑FCεR1 mAb‑stimulated basophil activation; 60 min pre‑incubation |
Why This Matters
Procurement of the o‑tolyl derivative is essential to maintain the low‑nanomolar PI3Kδ functional potency required for advanced hit‑to‑lead programs; the pyridin‑2‑yl analog cannot achieve comparable signaling inhibition at the same concentrations.
- [1] BindingDB Entry BDBM198031 – EC50 0.310 nM for PI3Kδ. US9221795 provides comparative data for alternative acyl substituents. View Source
